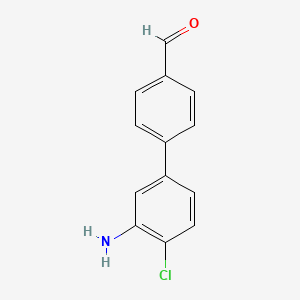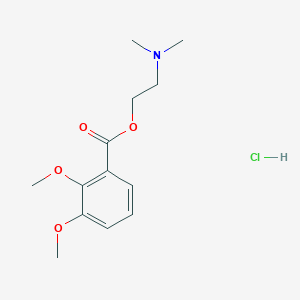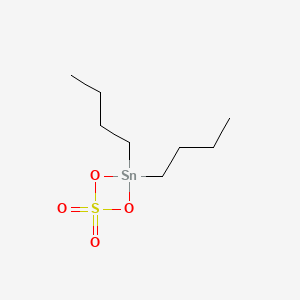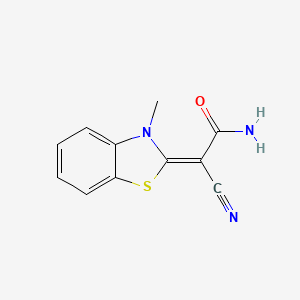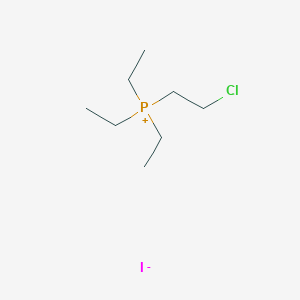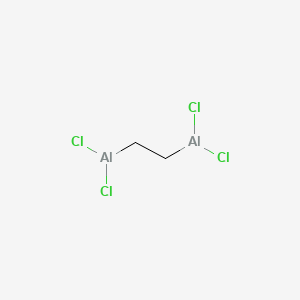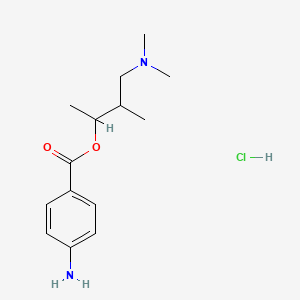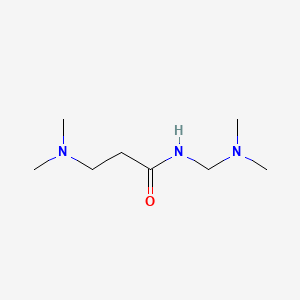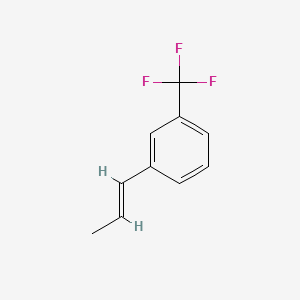
1-(1-Propenyl)-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Propenyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a propenyl group and a trifluoromethyl group attached to a benzene ring
準備方法
The synthesis of 1-(1-Propenyl)-3-(trifluoromethyl)benzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the alkylation of benzene derivatives with propenyl and trifluoromethyl groups. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with 1-chloropropene and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained between 0°C to 50°C to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
1-(1-Propenyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the propenyl group to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other functional groups such as nitro, amino, or halogen groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted benzene derivatives.
科学的研究の応用
1-(1-Propenyl)-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds.
Medicine: Research is ongoing to explore the potential of this compound in drug discovery and development. Its derivatives may exhibit therapeutic properties against various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1-(1-Propenyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function.
Pathways Involved: The trifluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with biological targets. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites.
類似化合物との比較
1-(1-Propenyl)-3-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1-Propenyl)-2-(trifluoromethyl)benzene and 1-(1-Propenyl)-4-(trifluoromethyl)benzene share structural similarities but differ in the position of the trifluoromethyl group on the benzene ring.
Uniqueness: The position of the trifluoromethyl group in this compound can influence its chemical reactivity and biological activity. This compound may exhibit distinct properties compared to its isomers, making it valuable for specific applications.
特性
CAS番号 |
58879-30-4 |
|---|---|
分子式 |
C10H9F3 |
分子量 |
186.17 g/mol |
IUPAC名 |
1-[(E)-prop-1-enyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-7H,1H3/b4-2+ |
InChIキー |
OUZWHCIDWBRHFD-DUXPYHPUSA-N |
異性体SMILES |
C/C=C/C1=CC(=CC=C1)C(F)(F)F |
正規SMILES |
CC=CC1=CC(=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


